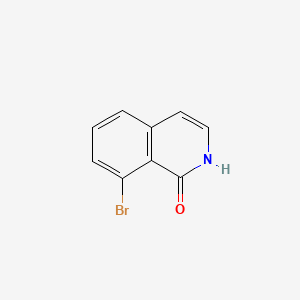

8-Bromoisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMZAFRCYDJSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680956 | |

| Record name | 8-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475994-60-6 | |

| Record name | 8-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoisoquinolin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 8-Bromoisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, peer-reviewed synthesis protocol for this specific molecule, this document outlines a plausible synthetic pathway adapted from established procedures for structurally similar compounds. This guide includes detailed experimental protocols, tabulated physical and spectral data, and visualizations of the synthetic and characterization workflows.

I. Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 224.06 g/mol | --INVALID-LINK-- |

| CAS Number | 475994-60-6 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | --INVALID-LINK-- |

| Boiling Point | 446.1 ± 45.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.6 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 223.6 ± 28.7 °C | --INVALID-LINK-- |

II. Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence, commencing from a substituted aniline precursor. The following diagram illustrates a proposed synthetic workflow.

Caption: Proposed multi-step synthesis of this compound.

III. Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of structurally related quinolinone derivatives and provide a framework for the synthesis of this compound.

Step 1: Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide

-

In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 eq), glacial acetic acid (2.0 eq), and acetic anhydride (1.2 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(4-methylphenyl)acetamide.

Step 2: Bromination of N-(4-methylphenyl)acetamide to N-(2-bromo-4-methylphenyl)acetamide

-

Dissolve N-(4-methylphenyl)acetamide (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain N-(2-bromo-4-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide to 2-Bromo-4-methylaniline

-

Suspend N-(2-bromo-4-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide until the free amine precipitates.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-methylaniline.

Step 4: Skraup Synthesis of 8-Bromo-6-methylquinoline

-

To a mixture of 2-bromo-4-methylaniline (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), cautiously add concentrated sulfuric acid with cooling.

-

Heat the mixture gently at first and then more strongly to maintain a vigorous reaction.

-

After the reaction subsides, heat for an additional few hours.

-

Cool the mixture and pour it into a large volume of water.

-

Neutralize with sodium hydroxide solution.

-

The crude product can be purified by steam distillation or column chromatography.

Step 5: Oxidation to this compound

A direct and selective oxidation of the 2-position of the quinoline ring to a carbonyl group can be challenging. A common strategy involves the introduction of a leaving group at the 2-position followed by nucleophilic substitution.

-

Chlorination: React 8-Bromo-6-methylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 8-bromo-2-chloro-6-methylquinoline.

-

Hydrolysis: The resulting 2-chloro derivative is then hydrolyzed under acidic or basic conditions to yield this compound. The acidic hydrolysis can be achieved by heating with concentrated hydrochloric acid. The product precipitates upon cooling and neutralization.

IV. Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following diagram illustrates the logical workflow for characterization.

Caption: Logical workflow for the characterization of this compound.

Expected Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The presence of a broad singlet for the N-H proton. The protons on the isoquinolinone ring will show characteristic coupling patterns. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around 160-170 ppm. Aromatic carbons in the range of 110-150 ppm. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (224.06 for C₉H₆⁷⁹BrNO and 226.06 for C₉H₆⁸¹BrNO) in a characteristic 1:1 isotopic pattern due to the presence of bromine. |

| IR Spec. | A strong absorption band for the C=O stretch of the amide group around 1650-1680 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. C-Br stretching vibration in the fingerprint region. Aromatic C-H and C=C stretching vibrations. |

V. Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic reactions and offers a viable pathway for researchers to produce this compound. The outlined characterization workflow will be crucial in confirming the successful synthesis and purity of the final product. It is important to note that the lack of direct experimental data in the public domain necessitates careful optimization and thorough analytical validation at each step of the synthesis. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling further exploration of the potential applications of this and related heterocyclic compounds.

8-Bromoisoquinolin-1(2H)-one chemical properties and IUPAC name

An In-depth Technical Guide to 8-Bromoisoquinolin-1(2H)-one

This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Nomenclature

The unequivocally established IUPAC name for this compound is This compound .[1][2][3]

It is also known by several synonyms, including:

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 475994-60-6 | [1][4] |

| Molecular Formula | C₉H₆BrNO | [4][5] |

| Molecular Weight | 224.06 g/mol | [4][5] |

| Density | 1.6 ± 0.1 g/cm³ | [1][2][3] |

| Boiling Point | 446.1 ± 45.0 °C at 760 mmHg | [1][2][3] |

| Flash Point | 223.6 ± 28.7 °C | [1][2][3] |

| Refractive Index | 1.630 | [1][2][3] |

Experimental Protocols

Synthesis of this compound

The primary method for the preparation of this compound involves the electrophilic bromination of an isoquinolinone system.[1][2][3]

General Methodology:

-

An isoquinolinone substrate is dissolved in a suitable solvent.

-

An electrophilic brominating agent, such as bromine gas (Br₂) or N-bromosuccinimide (NBS), is added to the reaction mixture.[1][2][3]

-

The reaction is allowed to proceed under appropriate conditions, which can be adjusted based on the specific experimental setup.[1][2][3]

-

Upon completion, the desired product, this compound, is isolated and purified using standard laboratory techniques.

Safety and Handling

This compound is classified as an organic bromine compound and may cause irritation to the eyes, skin, and respiratory system.[1][2][3] When handling this chemical, it is imperative to use appropriate personal protective equipment, including chemical safety goggles, gloves, and respiratory protection.[1][2][3] The compound should be stored away from open flames, high temperatures, and incompatible materials such as oxidizers and combustibles.[1][2][3]

Visualizations

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

Spectroscopic and Structural Elucidation of 8-Bromoisoquinolin-1(2H)-one (CAS No. 475994-60-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public databases, this guide presents expected spectroscopic data based on the known chemical structure and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow for the structural characterization of this and similar novel compounds.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its molecular structure (C₉H₆BrNO). These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Tentative Assignment |

| ~ 11-12 | br s | - | N-H (amide) |

| ~ 7.8-8.2 | d | ~ 7-8 | Ar-H |

| ~ 7.5-7.8 | m | - | Ar-H |

| ~ 7.2-7.5 | m | - | Ar-H |

| ~ 6.5-6.8 | d | ~ 7-8 | Ar-H (adjacent to C=O) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Tentative Assignment |

| ~ 160-165 | C=O (amide) |

| ~ 140-145 | Ar-C (quaternary) |

| ~ 130-138 | Ar-C-H |

| ~ 125-130 | Ar-C-H |

| ~ 120-125 | Ar-C-Br (quaternary) |

| ~ 115-120 | Ar-C-H |

| ~ 100-105 | Ar-C (quaternary) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3200 | Strong, Broad | N-H Stretch (amide) |

| ~ 3100-3000 | Medium | C-H Stretch (aromatic) |

| ~ 1660 | Strong | C=O Stretch (amide) |

| ~ 1600, 1480 | Medium-Strong | C=C Stretch (aromatic) |

| ~ 800-700 | Strong | C-H Bend (aromatic, out-of-plane) |

| ~ 600-500 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 223/225 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| 195/197 | [M-CO]⁺ fragment |

| 144 | [M-Br]⁺ fragment |

| 116 | [M-Br-CO]⁺ fragment |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C and may require a larger number of scans. A relaxation delay of 2-5 seconds is common.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

-

-

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer. For solutions, this is typically done via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel organic compound such as this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a target compound.

The Versatile Building Block: A Technical Guide to 8-Bromoisoquinolin-1(2H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 8-bromoisoquinolin-1(2H)-one has emerged as a particularly valuable and versatile building block for the synthesis of targeted therapeutics, especially in the realm of oncology. Its strategic bromine handle allows for the facile introduction of diverse functionalities through modern cross-coupling methodologies, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in the development of potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthesis of the Core Scaffold

The preparation of this compound can be approached through several synthetic routes. A common method involves the direct bromination of the parent isoquinolin-1(2H)-one. Alternatively, synthesis can commence from isoquinoline itself, which is first brominated to 8-bromoisoquinoline and subsequently oxidized to the desired isoquinolinone.

Experimental Protocol: Synthesis of 8-Bromoisoquinoline

A robust method for the synthesis of the precursor, 8-bromoisoquinoline, involves the electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid.[1]

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Ammonia solution (25% aq.)

-

Crushed Ice

-

Heptane or Heptane/Toluene mixture for recrystallization

Procedure:

-

In a flask equipped with a mechanical stirrer and a cooling bath, slowly add isoquinoline to concentrated H₂SO₄ at a temperature maintained below 30°C.

-

Cool the resulting solution to between -20°C and -15°C.

-

Add N-bromosuccinimide portion-wise, ensuring the temperature does not exceed -15°C.

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or other suitable methods).

-

Carefully pour the reaction mixture onto crushed ice.

-

Adjust the pH of the solution to approximately 7.0 with a 25% ammonia solution, keeping the temperature below 30°C.

-

Allow the precipitate to form and then isolate it by filtration.

-

Wash the crude product with water and dry it.

-

Purify the crude 8-bromoisoquinoline by recrystallization from heptane or a heptane/toluene mixture to yield the pure product.[1]

The subsequent oxidation of 8-bromoisoquinoline to this compound can be achieved using various oxidizing agents, a step that is crucial for its utility as a building block for the targeted inhibitors.

Application in the Synthesis of Targeted Inhibitors

The bromine atom at the 8-position of the isoquinolinone core is a key functional group that allows for the construction of diverse molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of derivatives for biological screening.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl moieties at the 8-position of the isoquinolinone scaffold. This is particularly relevant for the development of kinase inhibitors, where such substitutions can be directed towards the ATP-binding pocket of the target enzyme.

A general workflow for this transformation is depicted below:

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromo-isoquinolin-1(2H)-one, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with direct regioselective bromination of the isoquinolin-1(2H)-one core at the 8-position, this document focuses on a robust, multi-step synthetic approach. The proposed pathway is based on established and analogous reactions reported in the chemical literature.

Introduction: The Challenge of Direct C8-Bromination

Direct electrophilic bromination of the isoquinoline nucleus typically yields the 5-bromo isomer as the major product. The presence of the lactam functionality in isoquinolin-1(2H)-one further complicates the regioselectivity, making the direct synthesis of the 8-bromo isomer a significant challenge. Therefore, a more strategic, multi-step synthesis commencing from a pre-brominated starting material is the recommended and more viable approach to obtain the desired 8-bromo-isoquinolin-1(2H)-one with high purity and yield.

Proposed Multi-Step Synthetic Pathway

The proposed synthesis begins with the readily available 2-bromo-6-nitrotoluene and proceeds through a series of reliable transformations to construct the target isoquinolinone ring system. This pathway ensures the unambiguous placement of the bromine atom at the 8-position.

Caption: Proposed multi-step synthesis of 8-bromo-isoquinolin-1(2H)-one.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations. Researchers should optimize these conditions for the specific substrate.

Step 1: Oxidation of 2-Bromo-6-nitrotoluene to 2-Bromo-6-nitrobenzaldehyde

-

Reaction Principle: The methyl group of 2-bromo-6-nitrotoluene is oxidized to an aldehyde using a suitable oxidizing agent, such as manganese dioxide or ceric ammonium nitrate.

-

Procedure:

-

To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in a suitable solvent (e.g., dioxane or acetic acid), add the oxidizing agent (e.g., MnO₂ (5.0 eq) or CAN (2.5 eq)).

-

Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid manganese salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-nitrobenzaldehyde.

-

Step 2: Darzens Condensation to form Methyl 2-(2-bromo-6-nitrophenyl)acetate

-

Reaction Principle: The aldehyde undergoes a Darzens condensation with methyl chloroacetate in the presence of a base to form an epoxide, which then rearranges to the corresponding α,β-epoxy ester. Subsequent rearrangement yields the phenylacetate derivative.

-

Procedure:

-

To a solution of 2-bromo-6-nitrobenzaldehyde (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.2 eq) in methanol dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield methyl 2-(2-bromo-6-nitrophenyl)acetate.

-

Step 3: Reduction of the Nitro Group to form Methyl 2-(2-amino-6-bromophenyl)acetate

-

Reaction Principle: The nitro group is selectively reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

-

Procedure:

-

To a stirred mixture of methyl 2-(2-bromo-6-nitrophenyl)acetate (1.0 eq) and iron powder (5.0 eq) in glacial acetic acid, heat the reaction to 80 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give methyl 2-(2-amino-6-bromophenyl)acetate.

-

Step 4: Intramolecular Cyclization to 8-Bromo-isoquinolin-1(2H)-one

-

Reaction Principle: The amino ester undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the final lactam product.

-

Procedure:

-

Dissolve the crude methyl 2-(2-amino-6-bromophenyl)acetate in a suitable solvent such as toluene or xylene.

-

Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, and monitor the reaction for the formation of the cyclized product.

-

Upon completion, cool the reaction mixture, and the product may precipitate.

-

Collect the solid by filtration and wash with a cold solvent. Alternatively, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain pure 8-bromo-isoquinolin-1(2H)-one.

-

Data Presentation

The following tables summarize the expected materials and potential outcomes for the synthesis. The yield and physical data are based on literature values for analogous reactions and should be considered as estimates.

Table 1: Reagents and Expected Intermediates

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2-Bromo-6-nitrotoluene | MnO₂ or Ceric Ammonium Nitrate | 2-Bromo-6-nitrobenzaldehyde |

| 2 | 2-Bromo-6-nitrobenzaldehyde | Methyl chloroacetate, Sodium methoxide | Methyl 2-(2-bromo-6-nitrophenyl)acetate |

| 3 | Methyl 2-(2-bromo-6-nitrophenyl)acetate | Iron powder, Acetic acid | Methyl 2-(2-amino-6-bromophenyl)acetate |

| 4 | Methyl 2-(2-amino-6-bromophenyl)acetate | Sodium methoxide or p-TsOH (catalytic) | 8-Bromo-isoquinolin-1(2H)-one |

Table 2: Expected Yields and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |

| 2-Bromo-6-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 | 70-85 | Yellow Solid | 95-98 |

| Methyl 2-(2-bromo-6-nitrophenyl)acetate | C₉H₈BrNO₄ | 289.07 | 60-75 | Solid | 78-81 |

| Methyl 2-(2-amino-6-bromophenyl)acetate | C₉H₁₀BrNO₂ | 259.09 | 80-95 | Oil or Solid | - |

| 8-Bromo-isoquinolin-1(2H)-one | C₉H₆BrNO | 224.06 | 75-90 | Solid | 210-213 |

Note: Yields are estimates based on similar reactions and will vary depending on the specific reaction conditions and scale.

Experimental Workflow Diagram

The 8-Bromoisoquinolin-1(2H)-one Core: A Technical Guide to its Reactivity and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The 8-bromoisoquinolin-1(2H)-one scaffold is a pivotal heterocyclic motif in medicinal chemistry and materials science. Its unique electronic and steric characteristics, largely influenced by the bromine substituent at the C8 position, render it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth analysis of the reactivity and electronic properties of the this compound core, offering valuable insights for its application in drug discovery and materials development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 475994-60-6 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Solid |

| Boiling Point | 446.078 °C at 760 mmHg |

| Flash Point | 223.58 °C |

Reactivity and Synthetic Applications

The bromine atom at the 8-position of the isoquinolinone core is the primary handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of chemical space and the generation of novel molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The 8-bromo-isoquinolin-1(2H)-one core is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2-1.5 equiv) in a suitable solvent mixture (e.g., THF/H₂O or Dioxane/H₂O), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.5-5 mol%) with a ligand like SPhos (1.5-15 mol%)) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[1][2]

-

Reaction Conditions: The reaction mixture is typically degassed and heated under an inert atmosphere at a temperature ranging from 65 to 100 °C for 12 to 24 hours.[1][2]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ | THF/H₂O | 65 | 12 | 40-98 |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 40-98 |

*Yields are based on the coupling of the analogous 8-chloro derivative and are expected to be similar or higher for the 8-bromo compound.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond at the 8-position, providing access to a variety of 8-amino-isoquinolin-1(2H)-one derivatives. This reaction is crucial for the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore or a point for further functionalization.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Reactants: In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or BINAP, 1-5 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).[3][4]

-

Reaction Conditions: The mixture is suspended in an anhydrous solvent (e.g., toluene or dioxane) and heated under an inert atmosphere at 80-110 °C for 12-24 hours.[4]

-

Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C double bond at the 8-position by coupling with an alkene. This allows for the introduction of vinyl substituents, which can be further modified or used to extend the conjugation of the system.

Representative Experimental Protocol: Heck Reaction

-

Reactants: A mixture of this compound (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) is prepared in a suitable solvent (e.g., DMF or acetonitrile).[5][6]

-

Reaction Conditions: The reaction is heated under an inert atmosphere at a temperature typically ranging from 80 to 120 °C for 12-24 hours.[5]

-

Work-up and Purification: The reaction mixture is cooled, filtered to remove palladium black, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkynyl group at the 8-position through the reaction with a terminal alkyne. This reaction is valuable for the synthesis of extended π-systems and for creating precursors for further transformations such as click chemistry or cyclization reactions.

Representative Experimental Protocol: Sonogashira Coupling

-

Reactants: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or diisopropylamine) are added.[7][8]

-

Reaction Conditions: The reaction is typically stirred under an inert atmosphere at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for 2-24 hours.[7]

-

Work-up and Purification: The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Electronic Properties

The electronic properties of the this compound core are of significant interest for understanding its reactivity and for designing molecules with specific optical or electronic functions.

Spectroscopic Data

| Spectroscopic Data | Expected Chemical Shifts / Bands |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The protons on the lactam ring (at positions 3 and 4) would appear as distinct signals, likely in the upfield region of the aromatic signals. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm range. The carbonyl carbon of the lactam is expected to be significantly downfield, likely above δ 160 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the lactam group is expected around 1650-1680 cm⁻¹. C-Br stretching vibrations would appear in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Computational Analysis

Theoretical calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure of the this compound core.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. kbfi.ee [kbfi.ee]

The Strategic Role of 8-Bromoisoquinolin-1(2H)-one in the Synthesis of Novel Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to an increased focus on the development of versatile molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds. Among these, 8-bromoisoquinolin-1(2H)-one has emerged as a pivotal precursor for a range of pharmaceutical intermediates, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer drugs. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presentation to facilitate its use in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

This compound is a solid organic compound with the molecular formula C₉H₆BrNO and a molecular weight of 224.06 g/mol .[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 475994-60-6 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Boiling Point | 446.1 ± 45.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 223.6 ± 28.7 °C | [2] |

| Purity | Typically ≥ 95% | [1] |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (NH) | 10.5 - 11.5 | br s |

| H-7 | 7.8 - 8.0 | d |

| H-5 | 7.6 - 7.8 | d |

| H-6 | 7.3 - 7.5 | t |

| H-4 | 7.0 - 7.2 | d |

| H-3 | 6.4 - 6.6 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~162 |

| C-8a | ~138 |

| C-4a | ~135 |

| C-7 | ~133 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-3 | ~125 |

| C-8 | ~118 |

| C-4 | ~105 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct electrophilic bromination of the parent isoquinolin-1(2H)-one.[2] N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Isoquinolin-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of isoquinolin-1(2H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Expected Yield: 60-75%

Application as a Precursor for Pharmaceutical Intermediates

The bromine atom at the 8-position of the isoquinolinone core serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. This has positioned this compound as a key building block in the synthesis of complex pharmaceutical intermediates, particularly for PARP inhibitors.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the 8-position of the isoquinolinone and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the complex molecular architectures of many PARP inhibitors.

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-isoquinolin-1(2H)-one derivative.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 85-95 |

| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 16 | 80-90 |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | THF/H₂O | 80 | 24 | 75-85 |

The PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When SSBs are not repaired by PARP (due to inhibition), they can lead to the formation of DSBs during DNA replication. In normal cells, these DSBs would be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 8-Bromoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 8-bromoisoquinolin-1(2H)-one has emerged as a crucial intermediate, particularly in the development of targeted therapies such as poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this important molecule, offering detailed experimental protocols, quantitative data, and a visual representation of the key chemical transformations.

A Historical Perspective: The Quest for Substituted Isoquinolinones

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader development of synthetic methodologies for the isoquinoline and isoquinolinone ring systems throughout the 20th century. Early methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Gams reactions, laid the foundational chemical principles for constructing this heterocyclic core.[1][2]

The synthesis of specifically substituted isoquinolinones, like the 8-bromo variant, likely arose from the need for tailored building blocks in medicinal chemistry research. The development of regioselective bromination techniques and novel cyclization strategies were critical milestones that enabled the targeted synthesis of such compounds.

Key Synthetic Strategies for this compound

Two principal strategies have been employed for the synthesis of this compound: the late-stage bromination of a pre-formed isoquinolinone core and the construction of the heterocyclic ring from a bromine-containing precursor.

Electrophilic Bromination of Isoquinolin-1(2H)-one

One of the most direct approaches to this compound involves the regioselective bromination of the parent isoquinolin-1(2H)-one. This method relies on the directing effects of the existing lactam functionality.

Reaction Scheme:

Caption: Electrophilic Bromination of Isoquinolin-1(2H)-one.

Detailed Experimental Protocol:

A general procedure for the electrophilic bromination involves dissolving isoquinolin-1(2H)-one in a suitable solvent, such as acetic acid or a chlorinated solvent.[3][4] An electrophilic bromine source, typically molecular bromine (Br₂) or N-bromosuccinimide (NBS), is then added portion-wise, often at a controlled temperature to manage the reaction's exothermicity and improve regioselectivity. The reaction mixture is stirred until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated by quenching the reaction, followed by extraction and purification, usually through recrystallization or column chromatography.

Quantitative Data:

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Br₂ | Acetic Acid | Room Temp. | Several hours | Moderate | [3] |

| NBS | Acetonitrile | 0 °C to RT | 1-3 hours | Good | [4] |

Ring Synthesis from Brominated Precursors

An alternative and often more controlled approach involves the construction of the isoquinolinone ring from a starting material that already contains the bromine atom at the desired position. This strategy offers better control over the final product's regiochemistry. A common precursor for this method is 2-bromobenzaldehyde or its derivatives.

Reaction Scheme (Pomeranz-Fritsch type cyclization):

One plausible, though historically challenging, route is a modification of the Pomeranz-Fritsch reaction.[5]

References

Methodological & Application

Suzuki-Miyaura Coupling Protocol for 8-Bromoisoquinolin-1(2H)-one: A Detailed Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 8-Bromoisoquinolin-1(2H)-one. This protocol is essential for the synthesis of 8-arylisoquinolin-1(2H)-one derivatives, a scaffold of significant interest in medicinal chemistry.

The isoquinolin-1(2H)-one core is a privileged structure found in numerous biologically active compounds. The ability to introduce diverse aryl groups at the 8-position via the robust and versatile Suzuki-Miyaura coupling opens up a vast chemical space for the exploration of new therapeutic agents. This palladium-catalyzed cross-coupling reaction is renowned for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups, making it an indispensable tool in modern drug discovery.

Illustrative Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed reaction to yield the corresponding 8-arylisoquinolin-1(2H)-one.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Exemplary Suzuki-Miyaura Couplings

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are based on established protocols for similar heterocyclic systems and provide a strong starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | SPhos (10) | K₂CO₃ | THF/H₂O (4:1) | 80 | 12 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | Good |

| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | Moderate to High |

| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF/H₂O (5:1) | 100 | 18 | Moderate |

Note: Yields are qualitative estimates (Moderate, Good, High) based on analogous reactions and should be determined experimentally for precise quantification.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(dppf)Cl₂, or Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (if required, e.g., SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., THF/H₂O, 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand to the flask. Subsequently, add the degassed solvent system via syringe.

-

Reaction Execution: Place the reaction flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours). Alternatively, microwave irradiation can be employed to potentially reduce reaction times.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylisoquinolin-1(2H)-one.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below, from initial setup to the final purified product.

Caption: A streamlined workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1(2H)-one with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 8-Bromoisoquinolin-1(2H)-one with primary amines. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 8-aminoisoquinolin-1(2H)-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for structurally related substrates and offer a robust starting point for reaction optimization.

Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[1][2] The reaction is catalyzed by a palladium complex and requires a suitable ligand and a base.[2] This transformation has become indispensable in organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1]

The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to afford the desired arylamine product and regenerate the active palladium(0) catalyst.

Challenges and Considerations

The successful amination of this compound may present specific challenges. Heterocyclic substrates can sometimes be challenging coupling partners. Furthermore, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as the formation of biaryl byproducts from the homocoupling of the aryl halide.[3] Careful optimization of reaction conditions is therefore essential.

Optimized Reaction Conditions

Based on a highly successful kilogram-scale synthesis of a closely related 6-bromoisoquinoline derivative, the following conditions are recommended as a starting point for the amination of this compound.[4][5][6][7]

| Parameter | Recommended Condition |

| Palladium Source | Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) |

| Ligand | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |

| Base | Cs₂CO₃ (Cesium Carbonate) |

| Solvent | THF (Tetrahydrofuran), anhydrous |

| Temperature | 65 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Detailed Experimental Protocol: Laboratory Scale

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine.

Materials:

-

This compound (1.0 eq.)

-

Primary amine (1.2 eq.)

-

Pd(dba)₂ (0.01 eq.)

-

BINAP (0.015 eq.)

-

Cs₂CO₃ (2.0 eq.)

-

Anhydrous THF

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(dba)₂, BINAP, and Cs₂CO₃.

-

Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by the primary amine.

-

Reaction: Stir the reaction mixture at 65 °C. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: The optimal reaction time will vary depending on the specific primary amine used and should be determined by reaction monitoring.

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors Utilizing 8-Bromoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing 8-Bromoisoquinolin-1(2H)-one as a key starting material. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] This document outlines a representative synthetic strategy employing a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds in drug discovery.[2]

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[3] PARP-1, the most abundant member, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[3] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted agents. They function through the principle of synthetic lethality, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] By inhibiting PARP, single-strand breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In healthy cells, these are repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA-mutated), the accumulation of these double-strand breaks leads to cell death.[3] Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have been approved for the treatment of various cancers.[3][4]

The development of novel PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research. The isoquinolin-1(2H)-one core is an attractive scaffold for the design of such inhibitors due to its structural features that can mimic the nicotinamide moiety of the NAD+ substrate of PARP.

Representative Synthetic Pathway

A plausible and efficient method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a variety of aryl or heteroaryl groups at the 8-position, which can be designed to interact with the active site of the PARP enzyme.

The following diagram illustrates a general workflow for the synthesis of a potential PARP inhibitor from this compound.

Caption: Synthetic workflow for a potential PARP inhibitor.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of an 8-aryl-isoquinolin-1(2H)-one derivative via a Suzuki-Miyaura coupling reaction. The conditions are adapted from procedures reported for similar heterocyclic systems.[5][6]

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Base (e.g., anhydrous Potassium Carbonate - K₂CO₃)

-

Solvent (e.g., Toluene and Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure: Synthesis of 8-(4-carbamoylphenyl)isoquinolin-1(2H)-one (Representative Example)

-

Reaction Setup: In a round-bottom flask purged with an inert gas (Argon), combine this compound (1.0 eq), the selected arylboronic acid (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 8-aryl-isoquinolin-1(2H)-one.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data on PARP Inhibitory Activity

The synthesized compounds can be evaluated for their PARP-1 inhibitory activity using commercially available assay kits. The following table summarizes the IC₅₀ values of several known PARP inhibitors with various core structures to provide a benchmark for newly synthesized compounds.

| Compound Name | PARP-1 IC₅₀ (nM) | Core Scaffold | Reference |

| Olaparib | 1 - 5 | Phthalazinone | [7][8] |

| Rucaparib | 7 | Indole carboxamide | [7] |

| Niraparib | 4 - 5 | Pyridyl-indazole | [8] |

| Talazoparib | 1 | Benzimidazole | [7] |

| Veliparib | 4 - 5 | Benzimidazole | [8] |

| Representative Pyridopyridazinone | 36 | Pyridopyridazinone | [9] |

| Representative Quinoxaline | 2.31 | Quinoxaline | [10] |

| Representative Thieno-imidazole | 16l (not specified) | Thieno-imidazole |

PARP Signaling Pathway in DNA Repair

Understanding the mechanism of action of PARP inhibitors requires knowledge of the PARP signaling pathway. The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway.

Caption: PARP-1 signaling pathway in DNA repair.

PARP-1 detects and binds to single-strand breaks in DNA, which triggers its enzymatic activity.[3] Activated PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other proteins, which acts as a scaffold to recruit other DNA repair proteins to the site of damage.[3] PARP inhibitors block the catalytic activity of PARP-1, preventing the synthesis of PAR and subsequent recruitment of repair machinery.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]

- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Synthesis of Novel Kinase Inhibitors from 8-Bromoisoquinolin-1(2H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel kinase inhibitors derived from the versatile starting material, 8-Bromoisoquinolin-1(2H)-one. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The strategic placement of a bromine atom at the C-8 position offers a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Isoquinolinone-based compounds have emerged as a promising class of kinase inhibitors, with derivatives showing potent activity against various kinases. This application note focuses on leveraging this compound as a key building block for the synthesis of novel kinase inhibitors, employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthetic Strategy: Diversification of the this compound Scaffold

The bromine atom at the 8-position of the isoquinolinone ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This approach facilitates the exploration of the chemical space around the core scaffold to optimize kinase inhibitory activity and selectivity.

General Synthetic Workflow

A general workflow for the synthesis of novel kinase inhibitors from this compound involves a key cross-coupling step followed by biological evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of 8-Aryl-isoquinolin-1(2H)-ones via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids. A similar procedure has been successfully employed for the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones from an 8-chloro precursor[1].

Materials:

-

This compound

-

Aryl or Heteroaryl Boronic Acid (e.g., Pyrimidine-5-boronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vial with nitrogen or argon gas three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 8-aryl-isoquinolin-1(2H)-one derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro potency of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[2][3][4]

Materials:

-

Synthesized isoquinolinone derivative

-

Target Kinase (e.g., Haspin, CLK1)

-

Kinase Substrate (e.g., Histone H3 peptide for Haspin)

-

ATP

-

Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution in the kinase buffer.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

-

Add 2.5 µL of a 2X kinase/substrate mixture.

-

Initiate the reaction by adding 5 µL of 2X ATP solution (final concentration typically at the Kₘ for the kinase).

-

Include positive controls (no inhibitor) and negative controls (no kinase).

-

-

Incubation: Incubate the reaction plate at 30 °C for 30-60 minutes.

-

Signal Generation and Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the effect of the synthesized compounds on the metabolic activity of cancer cell lines, providing an indication of cytotoxicity.[5]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2)[1]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Synthesized isoquinolinone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinolinone compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

All quantitative data from the synthesis and biological assays should be summarized in clearly structured tables for easy comparison and SAR analysis.

Table 1: Synthesis of 8-Substituted Isoquinolin-1(2H)-one Derivatives

| Compound ID | R-Group (from Boronic Acid) | Yield (%) |

| Ia | Phenyl | 85 |

| Ib | 4-Fluorophenyl | 78 |

| Ic | Pyridin-3-yl | 65 |

| Id | Thiophen-2-yl | 72 |

Table 2: Biological Activity of 8-Substituted Isoquinolin-1(2H)-one Derivatives

| Compound ID | Target Kinase IC₅₀ (nM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| Ia | 550 | >10 | >10 |

| Ib | 230 | 8.5 | 9.2 |

| Ic | 85 | 2.1 | 3.5 |

| Id | 150 | 5.6 | 7.8 |

Signaling Pathway Visualization

Many kinase inhibitors derived from isoquinoline scaffolds target key signaling pathways involved in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic protocols outlined herein, particularly the robust Suzuki-Miyaura coupling, allow for the efficient generation of diverse derivatives. The accompanying biological assay protocols provide a framework for the pharmacological evaluation of these new chemical entities. This integrated approach of synthesis and biological testing is crucial for identifying lead compounds and advancing the development of next-generation targeted cancer therapies.

References

- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]

- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Functionalization of the C8 Position of the Isoquinolinone Ring System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective functionalization of the C8 position of the isoquinolinone scaffold, a critical core structure in many biologically active compounds and pharmaceutical agents. The following sections detail established methods for C8-arylation and C8-alkenylation, offering researchers the tools to diversify and develop novel isoquinolinone-based molecules.

Introduction